tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 3-amino-2,2-dimethylpiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the nature of the target. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate include:
tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
This compound hydrochloride: The hydrochloride salt form of the compound.
This compound methyl ester: The methyl ester derivative of the compound.
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Biological Activity
tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate (CAS No. 1526660-19-4) is a piperidine derivative with significant potential in biological research and pharmaceutical applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in enzyme inhibition and receptor ligand studies.
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. It can function as both an inhibitor and an activator depending on the target enzyme or receptor. This dual functionality is critical in therapeutic contexts, particularly in the modulation of pathways associated with inflammation and immune responses.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
Receptor Interaction
The compound shows promise as a ligand for various receptors, including muscarinic acetylcholine receptors, which play a role in cognitive functions and could be targeted in Alzheimer's disease therapies.
Study 1: Inhibition of Inflammatory Pathways
In a study examining the effects of this compound on inflammation, mice were administered varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The levels of interleukin-6 (IL-6) were measured post-treatment. The results indicated a dose-dependent reduction in IL-6 levels, suggesting effective modulation of inflammatory pathways through enzyme inhibition.
Dose (mg/kg) | IL-6 Level Reduction (%) |
---|---|
33 | 25 |
100 | 45 |
300 | 60 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The compound was shown to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents. This effect was attributed to its ability to inhibit apoptotic signaling pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Primary Activity |
---|---|---|
tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxamide | Amide derivative | Enzyme inhibition |
tert-Butyl 3-amino-2,2-dimethylpiperidine hydrochloride | Salt form | Receptor binding |
tert-Butyl 3-amino-2,2-dimethylpiperidine methyl ester | Ester derivative | Biological activity modulation |
Properties
IUPAC Name |
tert-butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(13)12(14,4)5/h9H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPUODUBNLFENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCN1C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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